molecular formula C15H11FO5 B6406152 4-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid CAS No. 1261970-08-4

4-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6406152
CAS No.: 1261970-08-4
M. Wt: 290.24 g/mol
InChI Key: YDYGVJGREHDNLG-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom through electrophilic aromatic substitution, followed by the introduction of the carboxylic acid group via carboxylation reactions. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-(4-Carboxy-3-fluorophenyl)-2-formylbenzoic acid.

    Reduction: Formation of 4-(4-Carboxy-3-fluorophenyl)-2-methoxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, potentially affecting their function. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. The methoxy group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid
  • 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
  • 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol

Comparison: 4-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom also imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-carboxy-3-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-7-9(3-5-11(13)15(19)20)8-2-4-10(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGVJGREHDNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690937
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-08-4
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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